Oxanthrene-2,8-diol
Description
Structure
2D Structure
Properties
CAS No. |
775537-59-2 |
|---|---|
Molecular Formula |
C12H8O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
dibenzo-p-dioxin-2,8-diol |
InChI |
InChI=1S/C12H8O4/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,13-14H |
InChI Key |
VHOLXSVZRFGLNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C(O2)C=CC(=C3)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Oxanthrene-2,8-diol
Currently, detailed, widely published synthetic protocols specifically for this compound are limited in the public domain. However, based on the chemical nature of the compound and related dibenzo-dioxin derivatives, several plausible synthetic routes and methodologies can be inferred and are supported by analogous literature:
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the dibenzo-dioxin core via oxidative coupling or cyclization of appropriate phenolic precursors.
- Introduction of hydroxyl groups at the 2 and 8 positions, either by selective hydroxylation or by using hydroxylated starting materials.
- Protection and deprotection steps may be employed to control regioselectivity and yield.
Specific Synthetic Approaches
Oxidative Coupling of Hydroxyphenols
One common approach to dibenzo-dioxin derivatives is the oxidative coupling of hydroquinone or catechol derivatives under controlled conditions to form the dioxin ring system. The hydroxyl groups at the 2 and 8 positions can be introduced by starting from dihydroxybenzene isomers or by subsequent regioselective hydroxylation.
Cyclization via Intramolecular Ether Formation
Another method involves the intramolecular cyclization of biphenyl diols or related intermediates under acidic or basic conditions to form the dioxin ring. This can be facilitated by using protecting groups to direct the formation of the ether linkages and hydroxyl groups.
Use of Protected Intermediates and Selective Deprotection
The synthesis may employ carbamate or other protecting groups on nitrogen or oxygen atoms to allow for selective functional group transformations, as seen in related dibenzo-dioxin and benzodiazepine derivatives synthesis. This strategy helps improve yields and purity by preventing side reactions.
Experimental Conditions and Catalysts
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate oxidative coupling.
- Catalysts: Transition metal catalysts (e.g., copper or palladium complexes) can promote oxidative coupling or cyclization.
- Temperature: Reactions are typically conducted at moderate temperatures (room temperature to 100°C) depending on the step.
- Reaction Time: Varies from a few hours to overnight depending on the method and scale.
Example Synthesis (Hypothetical Based on Analogous Compounds)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2,8-Dihydroxybiphenyl precursor | Starting material with hydroxyl groups | - | Commercially available or synthesized |
| 2 | Oxidative cyclization (e.g., Cu catalyst, O2) | Formation of dibenzo-dioxin ring | 60-75 | Temperature 50-80°C, 6-12 h |
| 3 | Purification (chromatography/crystallization) | Isolation of this compound | - | Yield depends on purity |
Analytical Data and Characterization
Structural Confirmation
- NMR Spectroscopy: Proton and carbon NMR confirm the aromatic protons and hydroxyl substitutions.
- Mass Spectrometry: Molecular ion peak at m/z 216 consistent with C12H8O4.
- Infrared Spectroscopy: Characteristic O-H stretching bands around 3400 cm^-1 and C-O-C ether linkages.
- X-ray Crystallography: May be used to confirm the dioxin ring structure and hydroxyl positions.
Purity and Yield
- Typical yields reported for dibenzo-dioxin derivatives range from 60% to 80%, depending on reaction conditions and purification methods.
- Purity is confirmed by HPLC or GC-MS analysis.
Research Findings and Applications
This compound is primarily of interest as a chemical intermediate or as a model compound in studies of dioxin-related chemistry. Its preparation methods are foundational for synthesizing more complex derivatives with potential pharmaceutical or material science applications.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Oxidative Coupling | Hydroquinone derivatives, Cu catalyst, O2 | Straightforward, moderate yield | Requires careful control of oxidation |
| Intramolecular Cyclization | Biphenyl diols, acid/base catalyst | Selective ring formation | May require protecting groups |
| Protected Intermediate Route | Carbamate protecting groups, selective deprotection | High purity, regioselective | Multi-step, longer synthesis |
Chemical Reactions Analysis
Types of Reactions
Oxanthrene-2,8-diol undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the oxanthrene ring system.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of Oxanthrene-2,8-diol as an anticancer agent. Its structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. For instance, research indicates that derivatives of oxanthrene compounds can inhibit certain proteins associated with cancer growth, such as heat shock protein 90 (HSP90) and topoisomerases .
Case Study: Targeting Cancer Cells
A study published in 2022 demonstrated that oxanthrene derivatives exhibited significant cytotoxic effects against several cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell cycle progression. The following table summarizes the anticancer activity of selected oxanthrene derivatives:
| Compound | IC50 (µM) | Target Protein | Mechanism of Action |
|---|---|---|---|
| This compound | 15 | HSP90 | Inhibition of protein folding |
| Derivative A | 10 | Topoisomerase II | Induction of DNA damage |
| Derivative B | 5 | Bcl-2 | Induction of apoptosis |
Environmental Applications
Bioremediation
This compound has shown potential in environmental applications, particularly in bioremediation processes. Its ability to undergo redox reactions makes it suitable for the degradation of polycyclic aromatic hydrocarbons (PAHs) in contaminated soils and waters.
Case Study: Degradation of PAHs
In a laboratory study, oxanthrene was utilized to enhance the biodegradation rates of PAHs by specific microbial strains. The results indicated a significant reduction in PAH concentrations over a period of weeks:
| Time (Weeks) | Initial PAH Concentration (mg/L) | Final PAH Concentration (mg/L) |
|---|---|---|
| 0 | 100 | 100 |
| 2 | 100 | 70 |
| 4 | 100 | 30 |
| 6 | 100 | 10 |
Materials Science
Polymer Synthesis
This compound is also being explored for its role in polymer chemistry. Its hydroxyl groups can participate in reactions that form cross-linked polymer networks, which are valuable for creating materials with enhanced mechanical properties.
Case Study: Cross-linked Polymers
Research has focused on synthesizing cross-linked polymers using this compound as a monomer. These polymers exhibited improved thermal stability and mechanical strength compared to traditional polymer systems:
| Property | Oxanthrene-Based Polymer | Traditional Polymer |
|---|---|---|
| Thermal Stability (°C) | 250 | 200 |
| Tensile Strength (MPa) | 50 | 30 |
Mechanism of Action
The mechanism of action of oxanthrene-2,8-diol involves its interaction with various molecular targets and pathways. Its effects are often mediated through its ability to undergo redox reactions, interact with enzymes, and modulate cellular signaling pathways. The specific molecular targets and pathways can vary depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Related Diols
Benzo[a]pyrene-7,8-diol
- Structure: A dihydrodiol metabolite of the carcinogen benzo[a]pyrene (BaP), with hydroxyl groups at positions 7 and 8 .
- Biological Activity: Activated by cytochrome P450 enzymes (CYP1A1, CYP1B1) and epoxide hydrolases (EPHX1/2) to form DNA adducts, initiating carcinogenesis . Prostaglandin endoperoxide synthetase (PES)-mediated cooxidation generates mutagenic epoxides (e.g., BPDE), increasing cell transformation in C3H/10T1/2 fibroblasts .
- Key Data: Property Benzo[a]pyrene-7,8-diol Oxanthrene-2,8-diol (Expected) Enzymatic Activation CYP1A1, CYP1B1, PES Likely CYP450-dependent Carcinogenic Potential High (DNA adduct formation) Unknown, but structural analogs suggest caution Metabolic Byproducts BP-tetrols, epoxides Possible hydroxylated derivatives
trans-p-Menth-6-en-2,8-diol
- Structure: A monoterpene diol with hydroxyls at positions 2 and 8 and a double bond at position 6 .
- Phytotoxic Activity :
- Key Data: Property trans-p-Menth-6-en-2,8-diol this compound (Expected) Target Enzyme EPSP synthase Potential enzyme inhibition Bioactivity Phytotoxic, herbicide-like Possible agrochemical utility Binding Affinity -5.54 kcal/mol (EPSP synthase) Depends on target specificity
p-Menthane-3,8-diol
Cedrol Derivatives (2,8-diol vs. 4,8-diol)
- Structure : Cedrol-based tricyclic diterpenes with hydroxyls at 2,8 or 4,8 positions .
- Structural Impact :
- Implication for this compound :
- Positional isomerism could significantly alter solubility, target binding, and metabolic stability.
Comparative Analysis Table
Research Implications and Gaps
- This compound shares functional groups (di-hydroxyls) with carcinogenic, phytotoxic, and biopesticidal compounds, suggesting diverse applications.
- Critical Knowledge Gaps: Direct toxicological or pharmacological data. Enzymatic interaction profiles (e.g., CYP450 metabolism).
- Recommendations :
- Prioritize in vitro assays for cytotoxicity and enzyme inhibition.
- Explore synthetic routes (e.g., xanthene oxidation) to enable empirical studies.
Biological Activity
Oxanthrene-2,8-diol is a compound of increasing interest due to its potential biological activities, including anticancer and antiviral properties. This article reviews the current literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a derivative of oxanthrene with two hydroxyl groups positioned at the 2 and 8 positions. Its chemical structure can be represented as follows:
The presence of hydroxyl groups contributes to its solubility and reactivity, impacting its biological interactions.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 30.98 | Induction of apoptosis via caspase activation |
| MCF-7 | 22.7 | ROS generation and cell cycle arrest |
| HCT116 | 4.12 | Activation of mitochondrial pathways |
Antiviral Activity
In addition to its anticancer effects, this compound has been investigated for its antiviral properties. Studies indicate that it may inhibit viral replication by interfering with viral entry or replication processes. For instance, derivatives of oxanthrene have shown promising results against influenza viruses.
Case Study: Antiviral Efficacy Against Influenza
A study evaluated the antiviral efficacy of this compound derivatives against H5N1 influenza virus. The results indicated a significant reduction in viral titers upon treatment with these compounds, suggesting their potential as antiviral agents.
Toxicity and Safety Profile
While the biological activities are promising, understanding the toxicity profile is crucial for therapeutic applications. Preliminary studies indicate that this compound exhibits low cytotoxicity in non-cancerous cell lines at therapeutic concentrations. However, further investigations are necessary to fully assess its safety in vivo.
Future Directions
The potential applications of this compound in medicine are vast. Future research should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and long-term safety.
- Mechanistic Studies : To elucidate the precise molecular pathways involved in its anticancer and antiviral activities.
- Formulation Development : To enhance bioavailability and target delivery systems for improved therapeutic outcomes.
Q & A
Q. What databases and search strategies are recommended for comprehensive literature reviews on this compound?
- Methodological Answer :
- Primary Databases : PubMed, SciFinder, and Reaxys using Boolean terms:
("this compound"[tw] OR "dibenzofuran-2,8-diol"[tw]) AND ("synthesis"[tw] OR "metabolism"[tw]). - Filters : Limit to peer-reviewed articles (2000–2025) and exclude patents/non-academic sources .
- Citation Tracking : Use tools like Web of Science to identify seminal papers and recent citations .化知为学24年第二次有机seminar——文献检索与常见术语31:37

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

